molecular formula C5H6O2 B1628959 Bicyclo[1.1.0]butane-1-carboxylic acid CAS No. 30493-99-3

Bicyclo[1.1.0]butane-1-carboxylic acid

Cat. No.: B1628959
CAS No.: 30493-99-3
M. Wt: 98.1 g/mol
InChI Key: BIBDVCLDAHAABR-UHFFFAOYSA-N
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Description

Bicyclo[1.1.0]butane-1-carboxylic acid is a highly strained carbocyclic compound characterized by its unique bicyclic structure. This compound consists of two cyclopropane rings fused through a common carbon-carbon bond, resulting in significant ring strain. The high strain energy of this compound makes it an interesting subject for research in organic and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.0]butane-1-carboxylic acid typically involves the formation of the strained bicyclic structure through various synthetic routes. One common method is the palladium-catalyzed cross-coupling reaction on pre-formed bicyclo[1.1.0]butanes, which allows for late-stage diversification of the bridgehead position . Another approach involves the transannular cyclization of cyclobutyl carbanions onto tertiary halides or the cyclopropyl carbanion onto halomethyl substituents .

Industrial Production Methods

Comparison with Similar Compounds

Properties

IUPAC Name

bicyclo[1.1.0]butane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4(7)5-1-3(5)2-5/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBDVCLDAHAABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603962
Record name Bicyclo[1.1.0]butane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30493-99-3
Record name Bicyclo[1.1.0]butane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.0]butane-1-carboxylic acid
Reactant of Route 2
Bicyclo[1.1.0]butane-1-carboxylic acid
Reactant of Route 3
Bicyclo[1.1.0]butane-1-carboxylic acid
Reactant of Route 4
Bicyclo[1.1.0]butane-1-carboxylic acid
Reactant of Route 5
Bicyclo[1.1.0]butane-1-carboxylic acid
Reactant of Route 6
Bicyclo[1.1.0]butane-1-carboxylic acid

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